![molecular formula C24H31F3O B12526155 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene CAS No. 819862-46-9](/img/structure/B12526155.png)
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene is a complex organic compound with the molecular formula C24H31F3O It is characterized by the presence of a naphthalene core substituted with ethoxy, trifluoro, and butylcyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the 4-butylcyclohexyl ethyl derivative, which is then subjected to further functionalization to introduce the ethoxy and trifluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The temperature is carefully controlled to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoro groups can be reduced under specific conditions to form difluoro or monofluoro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 3-[2-(4-Butylcyclohexyl)ethyl]-7-formyl-1,2,8-trifluoronaphthalene, while nitration can produce 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoro-4-nitronaphthalene.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural features
Wirkmechanismus
The mechanism of action of 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoro groups can enhance the compound’s binding affinity and selectivity towards specific targets. The ethoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-methoxy-1,2,8-trifluoronaphthalene
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-difluoronaphthalene
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluorobenzene
Uniqueness
Compared to similar compounds, 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene stands out due to the combination of its substituents. The presence of both ethoxy and trifluoro groups on the naphthalene core imparts unique chemical and physical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
819862-46-9 |
|---|---|
Molekularformel |
C24H31F3O |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
3-[2-(4-butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene |
InChI |
InChI=1S/C24H31F3O/c1-3-5-6-16-7-9-17(10-8-16)11-12-19-15-18-13-14-20(28-4-2)23(26)21(18)24(27)22(19)25/h13-17H,3-12H2,1-2H3 |
InChI-Schlüssel |
QBSQOJXPJYNAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)CCC2=C(C(=C3C(=C2)C=CC(=C3F)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


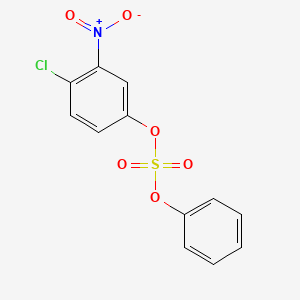
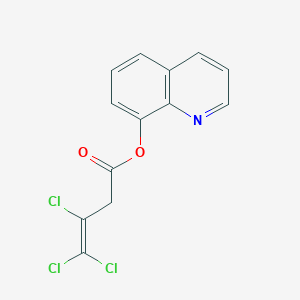

![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
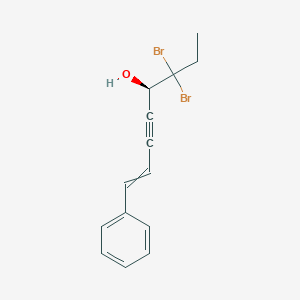
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
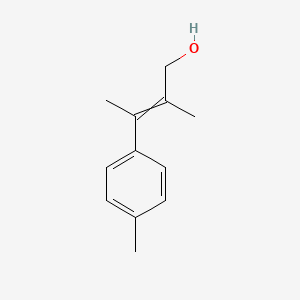
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)
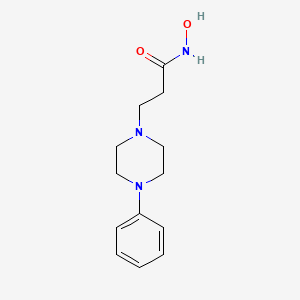
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
